molecular formula C15H22BNO4 B1455072 N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide CAS No. 1415793-73-5

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B1455072
CAS No.: 1415793-73-5
M. Wt: 291.15 g/mol
InChI Key: BLBOYHAXHPLCAH-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a complex organic compound that features a boron-containing dioxaborolane ring

Mechanism of Action

Mode of Action

It is known that the compound contains a boronic acid pinacol ester functional group , which is often used in Suzuki-Miyaura cross-coupling reactions . This suggests that the compound may interact with its targets through covalent bonding, but further studies are required to confirm this.

Biochemical Pathways

The compound’s boronic acid pinacol ester group is known to participate in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds in organic synthesis. This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation, but more research is needed to identify the specific pathways and their downstream effects.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is currently unavailable

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boron-containing reagents under controlled conditions.

    Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the dioxaborolane intermediate.

    Introduction of the acetamide group: The final step involves the acylation of the phenoxy intermediate with N-methylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boron-containing ring to simpler boron compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include boronic acids, reduced boron compounds, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.

    Medicine: Its potential use in boron neutron capture therapy (BNCT) for cancer treatment is being explored.

    Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Pinacolborane: A simpler boron-containing compound used in hydroboration reactions.

    Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A similar compound with a dimethylamino group instead of the acetamide group.

Uniqueness

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is unique due to its combination of a boron-containing ring with a phenoxy and acetamide group. This combination imparts specific chemical properties that make it particularly useful in organic synthesis and medicinal chemistry. Its ability to form stable complexes and participate in a variety of chemical reactions sets it apart from other similar compounds.

Properties

IUPAC Name

N-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(9-11)19-10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBOYHAXHPLCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (220 mg, 1.0 mmol), 2-chloro-N-methylacetamide (129 mg, 1.2 mmol), and K2CO3 (207 mg, 1.5 mmol) in DMF (1.5 mL) was stirred at 80° C. overnight. The mixture was poured into water and extracted with EtOAc. The combined extracts were dried over Na2SO4, filtered, and concentrated. The residue was purified by chromatography to give the title compound in the yield of 72%. MS (m/z): 292 (M+H)+.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Name
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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